molecular formula C11H9ClF6OS B14060670 1-(3-Chloropropyl)-4-(trifluoromethoxy)-3-(trifluoromethylthio)benzene

1-(3-Chloropropyl)-4-(trifluoromethoxy)-3-(trifluoromethylthio)benzene

Cat. No.: B14060670
M. Wt: 338.70 g/mol
InChI Key: RRZFSUOPQSKRTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Chloropropyl)-4-(trifluoromethoxy)-3-(trifluoromethylthio)benzene is a complex organic compound characterized by the presence of a chloropropyl group, a trifluoromethoxy group, and a trifluoromethylthio group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Chloropropyl)-4-(trifluoromethoxy)-3-(trifluoromethylthio)benzene typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Benzene Ring Substituents: The trifluoromethoxy and trifluoromethylthio groups are introduced onto the benzene ring through electrophilic aromatic substitution reactions.

    Attachment of the Chloropropyl Group: The chloropropyl group is then attached to the benzene ring via a nucleophilic substitution reaction, often using a chloropropyl halide as the reagent.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

1-(3-Chloropropyl)-4-(trifluoromethoxy)-3-(trifluoromethylthio)benzene can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups attached to the benzene ring.

    Substitution: The chloropropyl group can be substituted with other nucleophiles, leading to the formation of new compounds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles like amines or thiols can react with the chloropropyl group under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

1-(3-Chloropropyl)-4-(trifluoromethoxy)-3-(trifluoromethylthio)benzene has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research may explore its potential as a pharmaceutical agent or its role in drug development.

    Industry: The compound can be used in the development of new materials or as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 1-(3-Chloropropyl)-4-(trifluoromethoxy)-3-(trifluoromethylthio)benzene involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-(3-Chloropropyl)-4-methoxybenzene: Lacks the trifluoromethylthio group, which may result in different chemical properties and reactivity.

    1-(3-Chloropropyl)-4-(trifluoromethylthio)benzene: Lacks the trifluoromethoxy group, which can influence its chemical behavior and applications.

    1-(3-Chloropropyl)-4-(trifluoromethoxy)benzene:

Uniqueness

1-(3-Chloropropyl)-4-(trifluoromethoxy)-3-(trifluoromethylthio)benzene is unique due to the presence of both trifluoromethoxy and trifluoromethylthio groups on the benzene ring. These groups contribute to its distinct chemical properties, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C11H9ClF6OS

Molecular Weight

338.70 g/mol

IUPAC Name

4-(3-chloropropyl)-1-(trifluoromethoxy)-2-(trifluoromethylsulfanyl)benzene

InChI

InChI=1S/C11H9ClF6OS/c12-5-1-2-7-3-4-8(19-10(13,14)15)9(6-7)20-11(16,17)18/h3-4,6H,1-2,5H2

InChI Key

RRZFSUOPQSKRTN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1CCCCl)SC(F)(F)F)OC(F)(F)F

Origin of Product

United States

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